molecular formula C17H17Cl3N2O2 B11700189 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

Cat. No.: B11700189
M. Wt: 387.7 g/mol
InChI Key: NTWRKEFHDSJKQG-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(benzylamino)-2,2,2-trichloroethanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the para position of the benzamide ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C17H17Cl3N2O2

Molecular Weight

387.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H17Cl3N2O2/c1-24-14-9-7-13(8-10-14)15(23)22-16(17(18,19)20)21-11-12-5-3-2-4-6-12/h2-10,16,21H,11H2,1H3,(H,22,23)

InChI Key

NTWRKEFHDSJKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2

Origin of Product

United States

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